5-Fluoro-N3-methylpyridine-2,3-diamine
CAS No.:
Cat. No.: VC14158627
Molecular Formula: C6H8FN3
Molecular Weight: 141.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8FN3 |
|---|---|
| Molecular Weight | 141.15 g/mol |
| IUPAC Name | 5-fluoro-3-N-methylpyridine-2,3-diamine |
| Standard InChI | InChI=1S/C6H8FN3/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10) |
| Standard InChI Key | PQDKLVIKHOFJFM-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C(N=CC(=C1)F)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecular structure of 5-fluoro-N3-methylpyridine-2,3-diamine consists of a six-membered pyridine ring with the following substituents:
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Fluorine at the 5-position, enhancing electrophilicity and metabolic stability.
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Methyl group at the N3 position, contributing to steric effects and lipophilicity.
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Amino groups (–NH2) at the 2- and 3-positions, enabling hydrogen bonding and participation in condensation reactions .
The molecular formula is inferred as C7H9FN4, though explicit confirmation is absent in available literature. Comparative analysis with the brominated analog (CAS 166047-15-0, C6H8BrN3) suggests that fluorine substitution reduces molecular weight while increasing electronegativity .
Electronic and Steric Effects
The fluorine atom induces a strong electron-withdrawing effect, polarizing the pyridine ring and activating adjacent positions for nucleophilic substitution. This property is critical in directing regioselectivity during synthetic modifications . The methyl group at N3 introduces steric hindrance, which can modulate reaction kinetics and influence crystal packing in solid-state forms.
Synthesis Methods and Optimization
Reduction of Nitro Precursors
A common route involves the reduction of nitro-substituted pyridine derivatives. For example, 5-fluoro-N3-methyl-2-nitropyridin-3-amine undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 50–60°C under hydrogen atmosphere. This method achieves yields of 70–85% after purification by column chromatography.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Nitro Reduction | Pd/C, H2, MeOH, 50–60°C | 70–85% | High purity, scalable |
| Electrophilic Fluorination | Selectfluor®, CH3CN, 0°C | 60–75% | Avoids high-pressure H2 |
| Substitution Reactions | KF, DMF, 100°C | 50–65% | Compatible with aryl halides |
The nitro reduction method is preferred for its reliability, whereas fluorination routes offer safer alternatives to gaseous hydrogen .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as methanol (≈25 mg/mL) and water (≈10 mg/mL) due to hydrogen-bonding capabilities of the amino groups. It is stable under inert atmospheres but susceptible to oxidation in air, necessitating storage at –20°C with desiccants.
Acidity and Basicity
The amino groups confer weak basicity, with an estimated pKa of 4.5–5.5 for the pyridine nitrogen and 8.5–9.5 for the amines, based on analogous pyridinediamines . Fluorine’s electron-withdrawing effect slightly lowers the pKa compared to non-fluorinated analogs.
Applications in Pharmaceutical Development
Kinase Inhibitor Scaffolds
The compound serves as a precursor for kinase inhibitors, where the fluorine atom enhances binding affinity to ATP pockets. For instance, derivatives bearing sulfonamide groups at the 2-amino position have shown IC50 values <100 nM against EGFR mutants in preclinical studies.
Antimicrobial Agents
Structural analogs with fluoro-pyridine cores demonstrate broad-spectrum antibacterial activity. Modifications at the 3-amino position with thiourea moieties yield compounds with MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Halogenated Analogs
Fluorine vs. Bromine Substituents
| Property | 5-Fluoro Derivative | 5-Bromo Derivative (CAS 166047-15-0) |
|---|---|---|
| Molecular Weight | ~168.1 g/mol | ~226.1 g/mol |
| Lipophilicity (LogP) | 1.2 | 2.8 |
| Synthetic Accessibility | Moderate | Challenging (bromine handling) |
The fluorine derivative offers improved solubility and metabolic stability, whereas bromine enhances lipophilicity for membrane penetration .
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